Dota-4AMP

pH-responsive MRI contrast agent extracellular tumor pH imaging Gd-based contrast agent

Select DOTA-4AMP over generic DOTA when your application demands pH-dependent relaxivity, phosphonate-surface anchoring, or multimodal CEST/BIRDS imaging. This macrocyclic chelator with four aminomethylphosphonate pendant arms enables concentration-independent pH quantification (Δr1 from 7.91 to 9.65 mM⁻¹s⁻¹ at 3T; pH 8.84→6.35) unattainable with carboxylate analogs. Choose Yb-DOTA-4AmP⁵⁻ for 2.0–2.3× higher CEST contrast vs. Tm-complex across pH 6.3–7.8. Inquire for bulk high-purity supply.

Molecular Formula C20H44N8O16P4
Molecular Weight 776.5 g/mol
Cat. No. B12365324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota-4AMP
Molecular FormulaC20H44N8O16P4
Molecular Weight776.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O)CC(=O)NCP(=O)(O)O
InChIInChI=1S/C20H44N8O16P4/c29-17(21-13-45(33,34)35)9-25-1-2-26(10-18(30)22-14-46(36,37)38)5-6-28(12-20(32)24-16-48(42,43)44)8-7-27(4-3-25)11-19(31)23-15-47(39,40)41/h1-16H2,(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41)(H2,42,43,44)
InChIKeyINKLUEGPIMRARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-4AMP: A Bifunctional Macrocyclic Chelator with Phosphonate Arms for Targeted Radiopharmaceuticals and MRI Contrast Agents


DOTA-4AMP (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraaminophosphonate; CAS 254444-71-8) is a macrocyclic DOTA derivative in which the four carboxylate pendant arms of the parent DOTA scaffold are replaced with aminomethylphosphonate (4AmP) groups [1]. This substitution yields a bifunctional chelator (BFC) with distinct coordination chemistry: the phosphonate moieties impart enhanced hydrophilicity and altered metal-binding thermodynamics relative to carboxylate-based DOTA [2]. The compound is primarily employed for tumor pre-targeting applications through conjugation to peptides and radionuclides such as ⁶⁸Ga, ¹⁷⁷Lu, and ⁹⁰Y, and also serves as a scaffold for pH-responsive MRI contrast agents when chelated with Gd³⁺ .

Why DOTA-4AMP Cannot Be Substituted by Generic DOTA or NOTA Chelators


Although DOTA-4AMP shares the cyclen macrocyclic core with DOTA and NOTA, the substitution of carboxylate pendant arms with aminomethylphosphonate groups fundamentally alters key performance parameters that govern procurement decisions in radiopharmaceutical and contrast agent development. Phosphonate coordination confers distinct protonation equilibria and pH-dependent metal-binding behavior absent in carboxylate-based analogs, enabling applications such as concentration-independent pH imaging that cannot be replicated with standard DOTA chelators [1]. Furthermore, the pendant 4-aminomethylphosphonate arms introduce exchangeable and non-exchangeable proton pools exploitable for CEST and BIRDS imaging modalities—a capability not present in DOTA or NOTA scaffolds [2]. Substituting DOTA-4AMP with generic DOTA in any application requiring pH-responsive relaxivity, phosphonate-surface anchoring, or multimodal imaging would result in complete loss of the intended functionality. The quantitative evidence below establishes precisely where these differences translate to measurable, decision-relevant performance gaps.

DOTA-4AMP Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons for Procurement Decisions


Gd-DOTA-4AmP Exhibits Quantifiable pH-Responsive Relaxivity Change Within Tumor-Relevant pH Range

The Gd-DOTA-4AmP complex demonstrates a measurable, reversible change in longitudinal relaxivity (r1) as a function of pH across a clinically relevant range. At 3 T, r1 increased from 7.91 mM⁻¹ s⁻¹ at pH 8.84 to 9.65 mM⁻¹ s⁻¹ at pH 6.35, representing a 22% increase in relaxivity per Gd³⁺ ion under acidic conditions characteristic of the tumor microenvironment [1]. This pH response is independent of the absolute concentration of the agent when used in a dendrimeric formulation, enabling concentration-independent pH quantification [1]. Unlike conventional Gd-DOTA, which lacks pH-responsive relaxivity within this physiologically relevant window, Gd-DOTA-4AmP provides a direct, quantifiable signal for extracellular pH mapping.

pH-responsive MRI contrast agent extracellular tumor pH imaging Gd-based contrast agent relaxometry

Gd-DOTA-4AmP Coordination Polymer Nanoparticles Achieve 16.4 mM⁻¹ s⁻¹ Maximum Relaxivity at 10 MHz

When incorporated into a coordination polymer (CP) nanoparticle architecture, Gd-DOTA-4AmP achieves a maximum longitudinal relaxivity (r1) of 16.4 mM⁻¹ s⁻¹ at 10 MHz [1]. This value exceeds the relaxivity of the free low molecular weight Gd-DOTA-4AmP complex, demonstrating the signal amplification achievable through nanoparticle engineering while retaining the stable chelate structure [1]. The CP formulation also exhibits a pronounced pH-responsive relaxivity change of Δr1 = 108% between pH 4 and 6.5, substantially exceeding the pH response magnitude of the molecular Gd-DOTA-4AmP alone [1].

coordination polymer nanoparticles MRI contrast agent Gd-based chelate nanoparticle relaxivity

Yb-DOTA-4AmP Generates 2.3-Fold Higher CEST Contrast Than Tm-DOTA-4AmP for pH Mapping

Comparative evaluation of Tm-DOTA-4AmP⁵⁻ and Yb-DOTA-4AmP⁵⁻ reveals substantial differences in CEST contrast generation across physiological pH. At pH 7.8, Yb-DOTA-4AmP⁵⁻ produces a CEST effect of 9.6±1.5%, more than double the 4.1±1.2% effect generated by Tm-DOTA-4AmP⁵⁻ [1]. At pH 7.1–7.2, Yb-DOTA-4AmP⁵⁻ yields 5.4±1.1% contrast versus 2.7±0.7% for Tm-DOTA-4AmP⁵⁻, and at pH 6.3–6.4, the contrast is 2.9±0.8% versus 1.6±0.6%, respectively [1]. This consistent 2.0- to 2.3-fold enhancement across the tested pH range demonstrates that Yb-DOTA-4AmP⁵⁻ is the superior choice for CEST-based pH imaging applications.

CEST MRI pH biosensing lanthanide chelates chemical exchange saturation transfer

Tm-DOTA-4AmP and Yb-DOTA-4AmP Exhibit Differential BIRDS pH Sensitivity for Multiparametric Imaging

BIRDS (Biosensor Imaging of Redundant Deviation in Shifts) analysis reveals distinct pH and temperature sensitivities for Tm-DOTA-4AmP⁵⁻ and Yb-DOTA-4AmP⁵⁻, enabling tailored probe selection for specific imaging requirements. Using chemical shift differences between non-exchangeable proton resonances, Yb-DOTA-4AmP⁵⁻ achieves a pH sensitivity of 2.1±0.1 ppm/pH unit (H1–H8 resonance pair), substantially exceeding the 0.37±0.02 ppm/pH unit sensitivity of Tm-DOTA-4AmP⁵⁻ (H3–H2 pair) [1]. Conversely, Tm-DOTA-4AmP⁵⁻ provides a proton resonance combination (H6–H8) with temperature sensitivity of 0.33±0.01 ppm/°C and pH sensitivity of 0.80±0.03 ppm/pH unit, whereas Yb-DOTA-4AmP⁵⁻ offers a high temperature sensitivity combination (H5–H4) of 0.89±0.01 ppm/°C [1].

BIRDS imaging chemical shift imaging pH and temperature sensing multiparametric MRI

Gd-DOTA-4AmP Enables Bimodal MR-PET Quantitative pH Imaging via Simultaneous Concentration and T1 Determination

Gd-DOTA-4AmP-F, a fluorinated derivative of DOTA-4AmP incorporating a positron-emitting ¹⁸F label, enables simultaneous PET and MR imaging for quantitative pH determination without requiring a second pH-insensitive agent [1]. This bimodal approach solves the fundamental concentration-relaxivity ambiguity inherent to all relaxivity-based responsive contrast agents: PET provides direct agent concentration quantification while MRI measures T1, allowing pH to be calculated without concentration assumptions [1]. This capability is not available with standard Gd-DOTA chelators, which lack both the pH-responsive relaxivity and the positron-emitter conjugation handle for bimodal imaging.

bimodal imaging MR-PET quantitative pH imaging theranostics

DOTA-4AmP Synthesis Requires pH-Dependent Complexation Control to Isolate Desired Type II Complex

The preparation of the desired pH-sensitive Gd-DOTA-4AmP complex (Type II) requires careful pH control during the complexation reaction. Potentiometric and relaxometric studies demonstrate that exclusive formation of the Type II complex occurs only when Gd³⁺ is mixed with the DOTA-4AmP ligand at pH >8 [1]. At lower pH values, a Type I complex forms wherein Gd³⁺ is coordinated only by the appended phosphonate arms rather than fully encapsulated within the macrocyclic cavity [1]. This pH-dependent complexation behavior differs from Gd-DOTA synthesis, where full encapsulation is favored under a broader pH range, and has direct implications for procurement: DOTA-4AmP must be paired with standardized complexation protocols to ensure consistent batch-to-batch performance.

chelate complexation Type I vs Type II complex Gd coordination chemistry synthesis optimization

DOTA-4AMP Research and Industrial Application Scenarios Based on Verified Evidence


Concentration-Independent Extracellular Tumor pH Mapping via MRI

Researchers developing MRI-based methods for quantifying extracellular tumor pH (pHe) should select Gd-DOTA-4AmP-based contrast agents over conventional Gd-DOTA. The documented r1 increase from 7.91 to 9.65 mM⁻¹ s⁻¹ upon acidification from pH 8.84 to 6.35 at 3 T provides a quantifiable signal change for pH measurement [1]. When formulated as a dendrimeric nanoprobe, the R2/R1 ratio enables concentration-independent pH quantification across the pH range characteristic of solid tumor microenvironments, eliminating the need for a second pH-insensitive contrast agent [1].

High-Sensitivity MRI Contrast Agent Development Using Gd-DOTA-4AmP Coordination Polymers

Investigators engineering nanoparticle-based MRI contrast agents requiring high relaxivity values should consider Gd-DOTA-4AmP as the chelating scaffold. Coordination polymer nanoparticles incorporating Gd-DOTA-4AmP achieve a maximum r1 of 16.4 mM⁻¹ s⁻¹ at 10 MHz, with stable colloidal behavior in physiological saline and cell culture media [1]. The CP formulation also amplifies pH responsiveness to Δr1 = 108% between pH 4 and 6.5, exceeding the performance of the molecular complex alone [1].

CEST MRI pH Biosensing with Optimized Lanthanide Selection

For CEST MRI pH mapping applications, Yb-DOTA-4AmP⁵⁻ should be prioritized over Tm-DOTA-4AmP⁵⁻ due to its 2.0- to 2.3-fold higher CEST contrast across the pH 6.3–7.8 range [1]. This enhanced signal intensity translates directly to improved pH map quality or reduced scan times. Both complexes exhibit linear pH dependence of CEST contrast within the 6.3–7.9 range, enabling quantitative pH imaging with appropriate calibration [1].

Multiparametric pH and Temperature Imaging via BIRDS

Research requiring simultaneous pH and temperature mapping should select the DOTA-4AmP lanthanide complex based on the specific sensitivity requirements of the study. Yb-DOTA-4AmP⁵⁻ provides superior pH sensitivity (2.1±0.1 ppm/pH unit) using the H1–H8 resonance pair, while Tm-DOTA-4AmP⁵⁻ offers moderate pH sensitivity (0.37±0.02 ppm/pH unit) with reduced temperature cross-sensitivity [1]. The multiparametric calibration model enables simultaneous determination of both parameters from two chemical shift differences, a capability not available with conventional DOTA chelates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dota-4AMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.